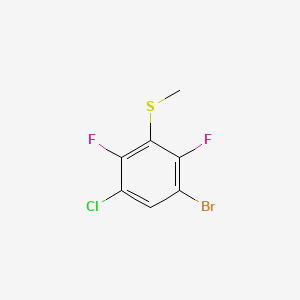
(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H4BrClF2S This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methylsulfane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-chloro-2,6-difluorobenzene and methylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the methylthiol, followed by nucleophilic substitution on the aromatic ring.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors can be used.
Automation and Control: Advanced automation and control systems are employed to monitor reaction parameters such as temperature, pressure, and reaction time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfane group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or other sulfur-containing compounds.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Products include substituted phenyl derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane depends on the specific context in which it is used
Covalent Bond Formation: The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function.
Electrophilic Interactions: The halogen atoms and the sulfur atom can participate in electrophilic interactions with other molecules, influencing their reactivity and behavior.
Pathways Involved: The specific pathways involved depend on the nature of the target molecules and the context of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane: Similar in structure but with different halogen substitution patterns.
(3-Bromo-5-chloro-2,6-difluorophenyl)(ethyl)sulfane: Similar but with an ethyl group instead of a methyl group.
(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)ether: Similar but with an ether group instead of a sulfane group.
Uniqueness
The uniqueness of (3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane lies in its specific combination of halogen atoms and the presence of a methylsulfane group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C7H4BrClF2S |
|---|---|
Peso molecular |
273.53 g/mol |
Nombre IUPAC |
1-bromo-5-chloro-2,4-difluoro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H4BrClF2S/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 |
Clave InChI |
GUVYWLLIQAGJGY-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=CC(=C1F)Br)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)
![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)
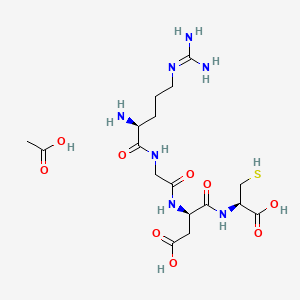
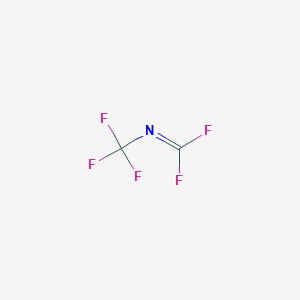
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)
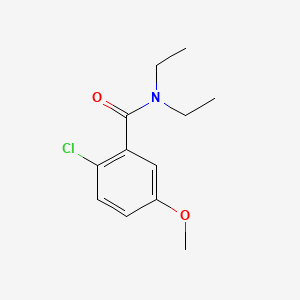
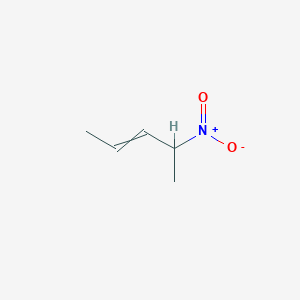

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)
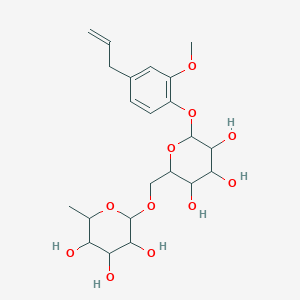
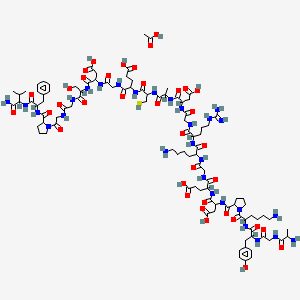
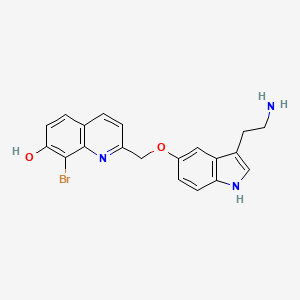
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride](/img/structure/B14762407.png)
